Chlorotrimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro(trimethyl)silane | |
|---|---|---|
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InChI |
InChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3 | |
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InChI Key |
IJOOHPMOJXWVHK-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)Cl | |
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Molecular Formula |
C3H9ClSi, Array | |
| Record name | TRIMETHYLCHLOROSILANE | |
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| Record name | TRIMETHYLCHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID2024822 | |
| Record name | Chlorotrimethylsilane | |
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Molecular Weight |
108.64 g/mol | |
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Physical Description |
Trimethylchlorosilane appears as a colorless fuming liquid with a pungent odor. Boiling point 135 °F, Flash point -18 °F. Density 0.854 g / cm3. The vapor and liquid may cause burns. Vapors are heavier than air., Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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| Record name | Chlorotrimethylsilane | |
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Boiling Point |
135 °F at 760 mmHg (EPA, 1998), 57 °C | |
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Flash Point |
0 °F (EPA, 1998), [ERG 2016] -28 °C, -18 °F (-28 °C) (Closed cup), 0 °F (Open cup), -27 °C | |
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| Record name | Chlorotrimethylsilane | |
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Solubility |
Decomposes (NTP, 1992), Sol in benzene, ether, perchloroethylene, Solubility in water: reaction | |
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Density |
0.854 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.854 AT 25 °C/25 °C, Relative density (water = 1): 0.85 | |
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Vapor Density |
3.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.75 (Air=1), Relative vapor density (air = 1): 3.8 | |
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Vapor Pressure |
608 mmHg at 68 °F ; 40 mmHg at 11.5 °F; 100 mmHg at 42.8 °F (NTP, 1992), 234.0 [mmHg], 234 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.7 | |
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| Record name | Chlorotrimethylsilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-77-4 | |
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| Record name | Chlorotrimethylsilane | |
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| Record name | Trimethylchlorosilane | |
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Melting Point |
-72 °F (EPA, 1998), -40 °C, -58 °C | |
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Synthetic Strategies and Industrial Production of Chlorotrimethylsilane
Established Industrial Synthesis Routes
The industrial production of chlorotrimethylsilane primarily relies on two established methods: the direct synthesis, which is the most economically significant, and the Grignard reagent-mediated synthesis, which was historically important.
The cornerstone of industrial organosilicon chemistry is the Direct Process, also known as the Müller-Rochow process, which was discovered independently by Eugene Rochow and Richard Müller in the 1940s. mdpi.comwikipedia.orgencyclopedia.pub This method accounts for approximately 90% of all silicone monomer production. encyclopedia.pub The process involves the direct reaction of methyl chloride (CH₃Cl) with elemental silicon (Si) in the presence of a copper catalyst. uni-wuppertal.de
The primary reaction is: x CH₃Cl + Si → (CH₃)₃SiCl, (CH₃)₂SiCl₂, CH₃SiCl₃, and other products chemicalbook.com
While the main target of the Müller-Rochow process is often dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂), a key precursor for silicone polymers, a significant amount of this compound is also produced. chemicalbook.comuni-wuppertal.de The raw silane (B1218182) mixture obtained from the reactor is then separated by fractional distillation in a series of columns to isolate the individual components. uni-wuppertal.de The composition of the crude product can vary, but a typical mixture is shown below.
Typical Composition of Raw Silane Mixture from the Müller-Rochow Process
| Compound | Formula | Percentage in Mixture |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | ~80% |
| Trichloromethylsilane | CH₃SiCl₃ | ~10% |
| This compound | (CH₃)₃SiCl | ~5% |
| Other Silanes | - | ~5% |
| Data derived from graphical representation in source uni-wuppertal.de. |
The different boiling points of the components allow for their separation via distillation. uni-wuppertal.de
Boiling Points of Common Chloromethylsilanes
| Compound | Formula | Boiling Point (°C) |
| Dichloromethylsilane | (CH₃)HSiCl₂ | 41 |
| This compound | (CH₃)₃SiCl | 57 |
| Trichloromethylsilane | CH₃SiCl₃ | 66 |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 70 |
| Data sourced from uni-wuppertal.de. |
Before the development of the Direct Process, organosilicon compounds were primarily synthesized using organometallic reagents. mdpi.com The Grignard reaction, developed by F. Stanley Kipping in 1904, was a foundational method for creating silicon-carbon bonds. gelest.com This laboratory and small-scale method involves the reaction of a Grignard reagent, such as methylmagnesium chloride (CH₃MgCl), with silicon tetrachloride (SiCl₄). gelest.comscienceinfo.com
The general reaction is: SiCl₄ + n R-Mg-X → RₙSiCl₍₄₋ₙ₎ + n MgXCl (Where R is an alkyl or aryl group and X is a halide)
While versatile, the Grignard process has been largely supplanted for large-scale industrial production by the more efficient and selective Direct Process. gelest.com A primary limitation of the Grignard synthesis is the difficulty in achieving clean, partial substitution to selectively produce a specific organohalosilane like this compound. gelest.com It often results in a mixture of products that are difficult to separate, making it less economical for bulk manufacturing compared to the Müller-Rochow process. scienceinfo.com
Emerging Synthetic Methodologies for this compound Precursors
Research continues to seek more sustainable and efficient routes to methylchlorosilanes. A significant drawback of the Direct Process is its reliance on elemental silicon, which requires high energy consumption to produce from silica (B1680970). sbfchem.com Therefore, emerging methodologies often focus on using more abundant and less energy-intensive starting materials.
One promising area of research is the use of mechanochemistry to synthesize methylchlorosilanes directly from silica (SiO₂). A recent study reported a method involving high-energy ball milling of magnesium and palladium-infused silica substrates. nih.gov This process first produces elemental silicon and magnesium oxide. nih.gov The in-situ generated silicon, in the form of dipalladium silicide (Pd₂Si), then readily reacts with methyl chloride under conditions similar to the Müller-Rochow process to yield a mixture of methylchlorosilanes, including this compound. nih.gov The dominant product is dichlorodimethylsilane, with selectivities and silicon conversions that are comparable to the traditional process. nih.gov This approach could, in principle, allow for the complete conversion of SiO₂ to methylchlorosilanes, bypassing the energy-intensive step of producing metallurgical-grade silicon. nih.gov
Another area of development focuses on improving the efficiency of the existing Direct Process by recycling by-products. The industrial production of methylchlorosilanes generates a residue containing disilanes, which are typically less valuable. lookchem.com Research efforts are underway to develop methods for the cleavage of these disilanes back into useful monosilanes, which can then be reintroduced into the production chain. lookchem.com
Process Optimization and Scale-Up Considerations in this compound Production
Optimizing the industrial production of this compound, primarily through the Müller-Rochow process, is crucial for economic viability and product quality. This involves careful control over numerous critical process parameters. asianpharmtech.com
Reactor Design and Operation: Modern industrial synthesis almost exclusively uses fluidized bed reactors. uni-wuppertal.de This reactor design is advantageous because it allows for excellent temperature control, preventing local overheating (hot spots) which can lead to undesirable side reactions and reduced silicon conversion. uni-wuppertal.de The vigorous mixing of the solid silicon particles and the gaseous methyl chloride ensures intimate contact between the reactants and the catalyst. uni-wuppertal.de Modern reactors can produce up to 40,000 metric tons of raw silane per year. uni-wuppertal.de
Catalyst and Promoters: The composition of the contact mass (silicon, catalyst, and promoters) is critical. While copper is the primary catalyst, the reaction is sensitive to other metals. uni-wuppertal.de Promoters, such as zinc compounds, are often added in small quantities (up to 0.2%) to increase the activity and selectivity of the reaction towards the desired products. uni-wuppertal.dedokumen.pub Conversely, trace amounts of certain metals, like lead, can inhibit the reaction. uni-wuppertal.de
Reactant Quality: The purity and physical form of the elemental silicon are important. A purity of 95-99% and a specific particle size range (e.g., 75-250 μm) are favored for optimal performance. uni-wuppertal.dedokumen.pub
Downstream Processing and Purification: The output from the reactor is a crude mixture of various methylchlorosilanes. uni-wuppertal.de The separation of this mixture into its pure components, including this compound, is a critical and energy-intensive part of the process. This is achieved through a series of fractional distillation columns. uni-wuppertal.de The high purity of the final products is essential, as even small amounts of trifunctional silanes (like methyltrichlorosilane) can cause unwanted crosslinking in subsequent polymerization reactions. uni-wuppertal.de By-products can also be converted into more desirable products. For instance, high-boiling by-products can be treated with HCl to yield dichlorodimethylsilane, and co-proportionation reactions can convert a mixture of this compound and methyltrichlorosilane (B1216827) into the more valuable dichlorodimethylsilane. uni-wuppertal.de This strategic management of the entire process, from reactants to final purified products, is a key aspect of scale-up and optimization. pharmtech.com
Mechanistic Studies of Chlorotrimethylsilane Mediated Transformations
Chlorotrimethylsilane as a Silylating Reagent: A Mechanistic Perspective
Silylation is a chemical process that introduces a silyl (B83357) group, in this case, the trimethylsilyl (B98337) (TMS) group, into a molecule, typically by replacing an active hydrogen atom. wikipedia.org This transformation is fundamental in organic synthesis for the protection of various functional groups.
Silylation of Nucleophilic Functional Groups (e.g., Alcohols, Amines, Carboxylic Acids, Thiols)
This compound readily reacts with nucleophilic functional groups such as alcohols, amines, carboxylic acids, and thiols to form the corresponding trimethylsilyl derivatives. wikipedia.orgtaylorandfrancis.com This process effectively "protects" the functional group by replacing labile protons, thereby reducing the basicity of the heteroatom. wikipedia.org The general reaction for the silylation of an alcohol involves the attack of the alcohol's oxygen on the silicon atom of TMSCl, with the concurrent or subsequent removal of the hydrogen and chlorine atoms to form a stable trimethylsilyl ether and hydrogen chloride. taylorandfrancis.comlibretexts.org
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or imidazole, which serves to neutralize the HCl byproduct. thieme-connect.de The mechanism for the silylation of an alcohol is generally considered to be an Sₙ2-type reaction at the silicon center. libretexts.org The nucleophilic oxygen atom of the alcohol attacks the electrophilic silicon atom, leading to the displacement of the chloride ion.
The silylation of amines and carboxylic acids follows a similar mechanistic pathway, yielding trimethylsilyl amines and trimethylsilyl esters, respectively. wikipedia.org These silyl derivatives are generally more volatile and thermally stable, which can be advantageous for analytical techniques like gas chromatography. wikipedia.org The protective TMS group can be easily removed under mild acidic conditions or with a fluoride (B91410) source, regenerating the original functional group. wikipedia.orgthieme-connect.de
Reaction Kinetics and Rate-Limiting Steps in Silylation
The kinetics of silylation reactions involving this compound have been the subject of detailed studies. In many instances, the rate-determining step is the nucleophilic substitution at the silicon atom. unishivaji.ac.in For example, the silylation of trimethylsilanol (B90980) in methanol, catalyzed by either an acid or a base, has been found to be first order with respect to the silanol (B1196071), this compound, and the catalyst. unishivaji.ac.in
Stereochemical Outcomes of Silylation Processes
The stereochemistry of silylation reactions provides crucial information about the transition state of the reaction. When optically active triorganohalogenosilanes are used, silylation of compounds with a mobile hydrogen atom typically proceeds with a near-complete inversion of the configuration at the silicon atom. unishivaji.ac.in This stereochemical outcome is characteristic of a bimolecular nucleophilic substitution (Sₙ2-Si) mechanism, which involves a trigonal bipyramidal transition state. unishivaji.ac.in
However, under certain conditions, retention of configuration at the silicon center can be observed. This suggests the operation of a different mechanism, likely a bimolecular substitution with a different transition state geometry (Sₙi-Si), such as a tetragonal pyramid or a trigonal bipyramid where the incoming and outgoing groups are not in apical positions. unishivaji.ac.in The interaction of organic acids and HCl with silylamines, for instance, can proceed with or without the inversion of the optical configuration. unishivaji.ac.in
The stereochemical outcome can also be highly dependent on the substrate structure and reaction conditions. For example, the triethylamine-promoted enol trimethylsilylation of meso- and dl-α,α′-dichloro ketones in benzene (B151609) exhibits high diastereoselectivity. The racemic isomer predominantly yields the (E)-enol silyl ether, while the meso isomer gives the (Z)-isomer. oup.com This diastereoselectivity is significantly influenced by solvent polarity and the strength of the base used. oup.com
Table 1: Stereochemical Outcomes in Silylation Reactions
| Reaction Type | Typical Stereochemical Outcome | Proposed Mechanism | Reference |
|---|---|---|---|
| Silylation with optically active trialkylhalogenosilanes | Inversion of configuration | Sₙ2-Si | unishivaji.ac.in |
| Interaction of organic acids/HCl with silylamines | Inversion or retention of configuration | Sₙ2-Si and/or Sₙi-Si | unishivaji.ac.in |
| Et₃N-promoted enol silylation of dl-α,α′-dichloro ketones (in benzene) | (E)-selectivity | Diastereoselective enolization | oup.com |
| Et₃N-promoted enol silylation of meso-α,α′-dichloro ketones (in benzene) | (Z)-selectivity | Diastereoselective enolization | oup.com |
This compound as a Lewis Acidic Catalyst
Beyond its role as a silylating agent, this compound can also function as an effective Lewis acid catalyst in a variety of organic transformations. This catalytic activity is attributed to the ability of the silicon atom to expand its valence shell.
Mechanism of Lewis Acidity and Substrate Activation
The Lewis acidity of this compound arises from the electrophilic nature of the silicon atom, which is bonded to an electronegative chlorine atom. The silicon atom can accept electron density from a Lewis base, thereby activating the substrate to which the Lewis base is attached. This activation often involves the formation of five- or six-coordinate silicon intermediates.
In many reactions, TMSCl is used to promote or catalyze transformations by activating a substrate. For example, in the conjugate addition of organocuprates to α,β-unsaturated carbonyl compounds, TMSCl is thought to function as a Lewis acid that activates the enone. researchgate.net One proposed mechanism involves the coordination of the enone's carbonyl oxygen to the silicon atom of TMSCl, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. mdpi.com In other systems, such as those involving organolithium reagents, it has been proposed that the chlorine atom of TMSCl coordinates to the lithium cation, which in turn enhances the electrophilicity of the silicon atom for interaction with the substrate.
This compound has been shown to be an effective catalyst in its own right for reactions like the Michael-type Friedel–Crafts reaction of indoles with chalcones. brainly.in In this context, TMSCl likely activates the chalcone (B49325) by coordinating to the carbonyl oxygen, facilitating the nucleophilic attack by the indole (B1671886).
Catalytic Cycle and Turnover Frequencies in Diverse Reactions
A catalytic cycle describes the sequence of chemical reactions involving a catalyst that leads to the formation of a product, with the catalyst being regenerated at the end of the cycle. The turnover frequency (TOF) is a measure of the efficiency of a catalyst and is defined as the number of moles of substrate converted to product per mole of catalyst per unit time.
This compound catalyzes several types of organic reactions, including Friedel-Crafts reactions, conjugate additions, and allylic alkylations. oup.comrsc.orgmdpi.com In the Friedel-Crafts acylation, for instance, a catalytic amount of TMSCl can promote the reaction between an alcohol and an acylating agent. scispace.com The proposed catalytic cycle would involve the activation of the acylating agent by TMSCl, followed by nucleophilic attack by the alcohol. The subsequent elimination of the TMS group and regeneration of the catalyst would complete the cycle.
In the nickel-catalyzed reductive alkylation of aryl bromides, the addition of this compound has been shown to activate the zinc reducing agent, thereby increasing the reaction rate. acs.org While specific turnover frequencies for reactions solely catalyzed by this compound are not always reported and are highly dependent on the specific reaction conditions, its role in accelerating catalytic cycles is well-documented. For example, in rhodium-catalyzed conjugate additions, the presence of TMSCl is often crucial for achieving high yields, suggesting it plays a key role in one or more steps of the catalytic cycle, potentially by facilitating the activation of the substrate. mdpi.com
Table 2: Examples of Reactions Catalyzed or Promoted by this compound
| Reaction Type | Substrates | Product Type | Role of TMSCl | Reference |
|---|---|---|---|---|
| Michael-type Friedel-Crafts | Indoles, Chalcones | 3-Substituted indoles | Lewis Acid Catalyst | brainly.in |
| Allylic Alkylation | 1,3-Diaryl-2-propenyl acetates, Diethylzinc | 1,3-Diarylpent-1-enes | Lewis Acid Mediator | rsc.org |
| Conjugate Addition | Arylzinc chlorides, N-Boc-4-pyridone | 2-Substituted-2,3-dihydropyridones | Lewis Acid Additive | mdpi.com |
| Acylation of Alcohols | Alcohols, Acetic anhydride | Acetates | Lewis Acid Catalyst | scispace.com |
| Reductive Alkylation | Aryl bromides, Alkyl bromides | Alkylated arenes | Activator for reductant | acs.org |
Detailed Reaction Mechanisms of Key Transformations
This compound (TMSCl) is a versatile reagent in organic synthesis, primarily acting as a silylating agent, a Lewis acid promoter, and a precursor to other reactive species. Its involvement in a wide array of transformations is underpinned by several fundamental mechanistic pathways. This section delves into the detailed mechanisms of key reactions mediated by this compound.
Silyl Enol Ether and Silyl Ketene (B1206846) Acetal Formation and Reactivity
Silyl enol ethers and silyl ketene acetals are crucial intermediates in modern organic synthesis, serving as enolate equivalents that are stable enough to be isolated yet sufficiently reactive to undergo a variety of carbon-carbon bond-forming reactions. wikipedia.org The formation of these intermediates using this compound is a cornerstone of their application.
The preparation of silyl enol ethers typically involves the reaction of an enolizable ketone or aldehyde with this compound in the presence of a base. wikipedia.org The regiochemical outcome of this reaction—that is, the formation of the kinetic versus the thermodynamic silyl enol ether from an unsymmetrical ketone—is highly dependent on the reaction conditions.
Kinetic Silyl Enol Ether Formation: The use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) favors the formation of the kinetic silyl enol ether. The base rapidly deprotonates the less sterically hindered α-proton, and the resulting enolate is trapped by this compound. wikipedia.org
Thermodynamic Silyl Enol Ether Formation: In contrast, employing a weaker base like triethylamine (Et₃N) allows for the establishment of an equilibrium between the ketone and the two possible enolates. Under these conditions, the more thermodynamically stable, more substituted enolate predominates and is subsequently trapped by this compound to yield the thermodynamic silyl enol ether. wikipedia.orgtandfonline.com The reaction is often performed in solvents like dimethylformamide (DMF). ias.ac.in The addition of sodium iodide can accelerate the reaction by forming the more reactive iodotrimethylsilane (B154268) in situ. google.com
The mechanism for the triethylamine-mediated formation of a silyl enol ether is thought to proceed via the formation of a triethylammonium (B8662869) enolate, which then reacts with this compound.
A primary application of silyl enol ethers and silyl ketene acetals is their participation in Lewis acid-catalyzed additions to carbonyl compounds, most notably the Mukaiyama aldol (B89426) reaction . researchgate.net In this reaction, the silyl enol ether acts as a nucleophile, adding to an aldehyde or ketone that has been activated by a Lewis acid, such as titanium tetrachloride (TiCl₄). researchgate.netresearchgate.net
The mechanism of the Mukaiyama aldol reaction is generally considered to proceed through an open transition state, as the siloxy group has poor ligating ability. globalauthorid.com The key steps are:
Activation of the carbonyl compound by the Lewis acid. mdma.ch
Nucleophilic attack of the silyl enol ether on the activated carbonyl carbon. mdma.ch
Formation of a β-silyloxy carbonyl compound, which upon workup or in the presence of a desilylating agent, yields the final β-hydroxy carbonyl product. mdma.ch
The stereochemical outcome (syn vs. anti) of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether and the specific Lewis acid and reaction conditions employed. mit.edu
Nucleophilic Additions to Carbonyl and Unsaturated Systems (e.g., Conjugate Additions, Michael Reactions)
This compound plays a crucial role in promoting various nucleophilic addition reactions. In the context of conjugate additions, also known as Michael reactions, this compound can be used with triethylamine and zinc chloride to facilitate the intramolecular double Michael reaction of compounds with two different α,β-unsaturated carbonyl groups. acs.org The Michael reaction, in its general form, is the 1,4-addition of a nucleophile to an α,β-unsaturated system. nih.gov
One of the most significant applications of this compound is in accelerating the conjugate addition of organocuprates to α,β-unsaturated ketones (enones). The presence of this compound can dramatically enhance the rate and influence the stereochemical outcome of these reactions. globalauthorid.commit.edu
Mechanistic studies, particularly using kinetic isotope effects (KIEs), have provided profound insights into the role of this compound in these transformations. For the reaction of lithium dibutylcuprate with cyclohexenone in tetrahydrofuran (B95107) (THF), the addition of this compound changes the rate-determining step of the reaction. globalauthorid.commit.edu
Key mechanistic findings from these studies include:
In the absence of this compound, the rate-determining step is typically the addition of the cuprate (B13416276) to the enone.
In the presence of this compound in THF, a significant carbonyl oxygen isotope effect (¹⁶k/¹⁷k ≈ 1.018–1.019) is observed, while the olefinic carbon isotope effects are small. globalauthorid.commit.edu This is consistent with a mechanism where the rate-limiting step is the silylation of an intermediate π-complex formed between the cuprate and the enone. globalauthorid.commit.edu
| Kinetic Isotope Effect Data for Cuprate Addition to Cyclohexenone | |
| Reaction Conditions | Observed Isotope Effect |
| Lithium dibutylcuprate in THF with TMSCl | Significant carbonyl oxygen KIE (¹⁶k/¹⁷k ≈ 1.018–1.019) |
| Small olefinic carbon KIEs | |
| Lithium dibutylcuprate in diethyl ether with TMSCl | KIEs similar to reaction without TMSCl |
| This table summarizes the key kinetic isotope effect findings that elucidate the role of this compound in cuprate additions. | Data sourced from Frantz, D. E., & Singleton, D. A. (2000). J. Am. Chem. Soc., 122(14), 3288–3295. mit.edu |
Reductive Deoxygenation and Cleavage Reactions (e.g., Ethers, Esters, Amides, Vicinal Diols)
This compound, often in combination with a halide source like sodium iodide (NaI), is a powerful reagent system for the cleavage of various functional groups, effectively acting as an in situ source of the more reactive iodotrimethylsilane. mit.eduacs.org
The cleavage of ethers with this compound/sodium iodide proceeds readily. mit.eduthieme-connect.com The reaction is believed to occur via an ionic mechanism catalyzed by the iodide ion. acs.org The reaction is regiospecific for aryl alkyl and benzyl (B1604629) ethers. acs.org The initially formed trimethylsilyl ether can be hydrolyzed to the corresponding alcohol or, with longer reaction times, converted to the alkyl iodide. acs.org
Esters and lactones can also be cleaved by this compound/sodium iodide to yield carboxylic acids after aqueous workup. mit.edu This dealkylation is effective for methyl, ethyl, and benzyl esters, with benzyl esters being cleaved under milder conditions. mit.edu The mechanism for ester cleavage appears to be different from that of ethers, as it is not catalyzed by added pyridine, suggesting a pathway that does not solely rely on an iodide-catalyzed ionic mechanism. mit.edu
While direct amide cleavage to an ester using only this compound is not a standard transformation, this compound is used as an additive in metal-catalyzed amidations of esters. For instance, in chromium-catalyzed amidation of esters with nitroarenes, this compound is a key additive. thieme-connect.com In nickel-catalyzed conversions of amides to esters, the mechanism involves oxidative addition of the amide C-N bond to the nickel center, followed by ligand exchange with the alcohol and reductive elimination. acs.org this compound can facilitate such transformations by activating the amide or trapping byproducts.
The reductive deoxygenation of vicinal diols to alkenes is a synthetically useful transformation that can be achieved stereospecifically using this compound and sodium iodide. ias.ac.inresearchgate.netmdma.ch This reaction allows for the conversion of both cis- and trans-vicinal diols into the corresponding olefins. researchgate.net The deoxygenation of secondary-tertiary vicinal diols has been shown to be a stereospecific process. ias.ac.inglobalauthorid.com The mechanism is thought to involve the formation of a di-iodide intermediate which then undergoes elimination to form the alkene.
| Cleavage/Deoxygenation Reactions with TMSCl/NaI | |
| Substrate | Product(s) |
| Ethers (R-O-R') | Alcohols/Phenols (R-OH, R'-OH), Alkyl iodides |
| Esters (RCOOR') | Carboxylic Acid (RCOOH) |
| Vicinal Diols | Alkene |
| This table provides a summary of the products obtained from the cleavage and deoxygenation of various functional groups using the this compound/sodium iodide system. | Data sourced from various studies on in situ iodotrimethylsilane reagents. researchgate.netmit.eduacs.org |
Carbon-Heteroatom Bond Formation (e.g., Glycosylation, Acylation, Halogenation of Alcohols)
This compound facilitates the formation of various carbon-heteroatom bonds, acting either as a catalyst or a stoichiometric reagent.
In glycosylation reactions, such as the Fischer glycosylation, this compound can serve as a mild and effective acid catalyst. tandfonline.com It is proposed that this compound reacts with the alcohol to generate HCl in situ, which then catalyzes the glycosylation. tandfonline.com A key advantage is that excess this compound can also act as a dehydrating agent, trapping the water formed during the reaction and driving the equilibrium towards the glycoside product. tandfonline.com Furthermore, this compound in conjunction with sodium iodide has been used to promote Vorbrüggen glycosylations, where it activates a glycosyl donor for N-glycosylation of silylated nucleobases. acs.org
The acylation of alcohols to form esters can be catalyzed by this compound. nih.gov In the presence of an acylating agent like acetic anhydride, a catalytic amount of this compound is sufficient to promote the esterification of a variety of alcohols. nih.gov The mechanism likely involves the activation of the acylating agent by this compound.
The halogenation of alcohols , specifically the conversion of alcohols to alkyl chlorides, can be achieved using this compound. Alcohols react with this compound to initially form trimethylsilyl ethers. thieme-connect.depnas.org In the presence of a suitable co-reagent or under conditions that generate HCl, the silyl ether can be converted to the alkyl chloride. For example, the combination of this compound and dimethyl sulfoxide (B87167) (DMSO) can convert alcohols to chloroalkanes. The mechanism is proposed to start with the reaction between this compound and DMSO, similar to the initial steps of a Swern oxidation, to generate an electrophilic sulfur species that activates the alcohol for subsequent nucleophilic attack by chloride.
Advanced Mechanistic Probes
To gain a deeper understanding of the intricate mechanisms of this compound-mediated transformations, researchers have employed a range of advanced mechanistic probes. These techniques go beyond simple product analysis and provide detailed information about transition states, reaction intermediates, and kinetic profiles.
One of the most powerful tools has been the use of kinetic isotope effects (KIEs) . As detailed in the section on cuprate additions (3.3.2.1), the determination of ¹³C and ¹⁷O KIEs was instrumental in elucidating the change in the rate-determining step upon the addition of this compound. globalauthorid.commit.edu These studies provided clear evidence for a rate-limiting silylation of a π-complex in THF, a level of mechanistic detail that would be difficult to obtain through other means.
Computational studies , often employing Density Functional Theory (DFT), have also become indispensable for investigating these reaction mechanisms. Theoretical calculations can be used to model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and predict kinetic isotope effects. mit.eduacs.org For instance, in the nickel-catalyzed conversion of amides to esters where this compound is an additive, DFT calculations were used to map the entire catalytic cycle, identifying oxidative addition as the key C-N bond cleavage step. acs.org
Specialized spectroscopic techniques and in situ monitoring can also provide valuable mechanistic data. For example, monitoring reactions by NMR spectroscopy can help identify and characterize transient intermediates.
Isotope Effect Studies (e.g., Kinetic Isotope Effects, NMR Isotope Effects)
Isotope effect studies serve as a powerful tool for elucidating the mechanisms of chemical reactions by providing insight into the bonding changes that occur in the rate-determining step. In the context of this compound-mediated transformations, kinetic isotope effects (KIEs) have been particularly revealing.
Kinetic Isotope Effects (KIEs)
A notable example of KIEs in a this compound (TMSCl)-mediated reaction is the conjugate addition of organocuprates to enones. acs.orgresearchgate.net The study of these reactions has been instrumental in understanding the role of TMSCl, which is known to significantly accelerate the reaction rate. acs.org
Detailed findings from KIE studies on the this compound-mediated addition of lithium dibutylcuprate to cyclohexenone in THF are presented below.
| Isotope Effect | Position | Observed Value (klight/kheavy) | Interpretation |
|---|---|---|---|
| 16k/17k | Carbonyl Oxygen | 1.018 - 1.019 | Significant effect indicates bonding changes at the carbonyl oxygen in the rate-limiting step. acs.orgresearchgate.net |
| 12k/13k | Olefinic Carbon (Cα) | ~1.003 | Small effect suggests minor bonding changes at this carbon in the rate-limiting step. acs.orgresearchgate.net |
| 12k/13k | Olefinic Carbon (Cβ) | ~1.008 | Small effect suggests minor bonding changes at this carbon in the rate-limiting step. acs.orgresearchgate.net |
NMR Isotope Effects
NMR isotope effects, or isotope shifts, are small changes in the nuclear magnetic resonance (NMR) chemical shift that occur when an atom is replaced by one of its isotopes. huji.ac.il These shifts can provide valuable structural and bonding information. huji.ac.il For silicon-containing compounds like this compound, secondary isotope effects can be observed. For instance, the two-bond coupling constant between ¹H and ²⁹Si in tetramethylsilane (B1202638) (TMS), a related compound, is slightly reduced when the intervening ¹²C is replaced by ¹³C, which can indicate minor changes in bond lengths. huji.ac.il While specific NMR isotope effect studies focusing on the mechanism of this compound itself are not extensively documented in the provided context, the principles can be applied. Theoretical calculations using ab initio force constants are a method for predicting equilibrium isotope effects that can be compared with experimental NMR data. acs.org
In Situ Spectroscopic Analysis of Reaction Intermediates
The direct observation of reaction intermediates is crucial for confirming mechanistic proposals. In situ spectroscopic techniques, which analyze the reaction mixture as it evolves without the need for sampling, are invaluable for this purpose. mt.com Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary methods used to monitor reactions involving this compound in real-time. mt.commt.com
In Situ Infrared (IR) Spectroscopy
In situ IR, particularly ATR-FTIR, is highly effective for monitoring the progress of reactions in solution. mt.commt.com It can track the concentration of reactants, products, and transient intermediates by observing their characteristic vibrational frequencies. mt.com This technique has been successfully applied to optimize and control processes involving this compound. For example, in the selective silylation of rapamycin (B549165), in situ IR was used to precisely determine the reaction endpoint. mdpi.com This allowed for stable and high yields of the desired mono-silylated product, Rapa-31-OTMS, by monitoring the conversion of the starting material and the formation of the di-silylated byproduct. mdpi.com The high sensitivity and real-time nature of the technique provided explicit guidance for process control, which is challenging to achieve with traditional methods like TLC or HPLC. mdpi.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy is another powerful tool for mechanistic studies, providing detailed structural information about species present in a reaction mixture. researchgate.net It can be used to unambiguously identify intermediates and quantify species over time. In studies of nucleophilic trifluoromethylation reactions, in situ ¹⁹F NMR was used to monitor the consumption of fluoroform and the formation of products. asahilab.co.jp In this system, this compound was used as an additive to act as a strong trimethylsilyl donor, leading exclusively to the formation of a trimethylsilyl ether product. asahilab.co.jp In a different context, ¹H NMR has been used to monitor the Baddeley reaction, with this compound added as an internal standard, demonstrating its utility in complex reaction mixtures. researchgate.net
The table below summarizes findings from in situ spectroscopic studies on reactions involving this compound.
| Technique | Reaction Studied | Key Findings | Reference |
|---|---|---|---|
| In Situ ATR-FTIR | Selective silylation of rapamycin with TMSCl | Enabled real-time monitoring and precise determination of the reaction endpoint, maximizing the yield of the mono-silylated intermediate. mdpi.com | mdpi.com |
| In Situ 19F NMR | Nucleophilic trifluoromethylation of benzophenone | Monitored the consumption of CF3H and confirmed that the addition of TMSCl as a silyl donor led to the exclusive formation of the trimethylsilyl ether product. asahilab.co.jp | asahilab.co.jp |
| In Situ 1H NMR | Baddeley reaction of decalin | Used TMSCl as an internal standard to monitor the reaction and unambiguously identify a cyclized oxonium intermediate prior to workup. researchgate.net | researchgate.net |
| IR Spectroscopy | Telomerization of tetrafluoroethylene (B6358150) (TFE) in TMSCl | Studied the molecular structure of the resulting TFE telomers directly in the this compound medium. researchgate.net | researchgate.net |
Theoretical and Computational Chemistry of Chlorotrimethylsilane Systems
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of chlorotrimethylsilane. These methods allow for the detailed examination of electron distribution, molecular orbital interactions, and the nature of chemical bonds within the molecule and its related species. wikigenes.orgmdpi.com
Computational chemistry provides highly accurate predictions of the three-dimensional structure and thermodynamic stability of this compound and its derivatives. wikigenes.orgnsf.gov DFT calculations are frequently used to optimize molecular geometries and evaluate ground-state structures and the energy landscapes for various isomers. wikigenes.org For instance, methods like B3LYP with basis sets such as 6-31G(d,p) are employed to determine these fundamental properties. wikigenes.orgresearchgate.net
High-level theoretical methods are used to calculate the energetics of reactants, products, and transition states. For example, the thermal decomposition of trimethylchlorosilane has been studied using quantum chemistry calculations at the UCCSD(T)/cc-pVTZ//UM05e2X/aug-cc-pVDZ level of theory to determine the energetics of possible initiation pathways. nsf.govresearchgate.net These calculations are crucial for understanding the stability and potential decomposition routes of the molecule. escholarship.org
Table 1: Calculated Enthalpy of Formation for this compound This table presents a comparison between the calculated and experimental heats of formation for this compound, highlighting the accuracy of computational methods.
| Compound Name | Computational Method | Calculated Heat of Formation (kcal/mol) | Experimental Heat of Formation (kcal/mol) | Difference (kcal/mol) |
| This compound | AM1 | -81.6 | -84.6 | 3.0 |
Data sourced from Stewart, J. J. P. (1990). scribd.com
Computational analysis is critical for mapping the potential energy surfaces of reactions involving this compound, allowing for the identification of reaction intermediates and the characterization of transition states. nih.gov This analysis provides a step-by-step description of the chemical transformation.
Studies on the gas-phase thermal decomposition of this compound have shown that the primary initiation reaction is the molecular elimination of hydrogen chloride (HCl) to produce 1,1-dimethyl-1-silaethylene (Me2Si=CH2). nsf.govescholarship.org Quantum chemistry calculations confirmed that the HCl elimination channel via a van der Waals intermediate is the most energetically favorable pathway. nsf.gov The energetics of the reactants, transition states, and products are calculated to identify competing reaction pathways. escholarship.org Advanced methods like Transition State Theory (TST) and Variational Transition State Theory (VTST) are then used to calculate the unimolecular dissociation rate constants, which support experimental observations. nsf.govresearchgate.net
In other reactions, such as the this compound-mediated addition of cuprates to enones, theoretical calculations have been used to probe the mechanism. Kinetic isotope effects, supported by theoretically predicted models, suggest that the rate-limiting step is the silylation of an intermediate π-complex. researchgate.net
Table 2: Calculated Energetics for the Initiation Channels of Trimethylchlorosilane Pyrolysis This table summarizes the calculated energies for different decomposition pathways of trimethylchlorosilane, indicating the most favored reaction route.
| Reaction Channel | Products | Transition State | Calculated Energy (0 K) |
| HCl Elimination | Me2Si=CH2 + HCl | van der Waals Intermediate | Most Energetically Favored |
| Methyl Loss | Me2SiCl + CH3 | - | Higher Energy than HCl Elimination |
| Chlorine Atom Loss | (CH3)3Si + Cl | - | Insignificant Pathway |
| Methane Elimination | (CH3)2(CH2)SiCl + CH4 | - | Insignificant Pathway |
Data derived from findings on the thermal decomposition mechanism of trimethylchlorosilane. nsf.govescholarship.org
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic picture of this compound's behavior, particularly in solution and in the presence of other chemical species.
The choice of solvent can significantly alter the mechanism and outcome of reactions involving this compound. researchgate.net Molecular dynamics (MD) simulations are a powerful tool to investigate these solvent effects at a molecular level. mdpi.comchemrxiv.org For instance, in the conjugate addition of lithium dibutylcuprate to cyclohexenone, the role of this compound differs between tetrahydrofuran (B95107) and diethyl ether as solvents. In tetrahydrofuran, TMSCl participates in the rate-limiting step, whereas in diethyl ether, the reaction mechanism appears unchanged from the reaction without the additive. researchgate.net Detailed molecular dynamics simulations can be performed to understand how solvent molecules interact with reactants and intermediates, influencing the reaction pathway. researchgate.net Methods like the polarizable continuum model (PCM) can be employed to simulate the effects of a solvent environment on molecular properties and reaction barriers. nih.gov
This compound is frequently used as an additive in chemical reactions, and computational studies help to elucidate its interactions with catalysts, ligands, and other reagents. For example, in nickel-catalyzed cross-coupling reactions of cyclopropyl (B3062369) ketones with organozinc reagents, this compound is a key component. researchgate.net Theoretical studies can shed light on the cooperation between the redox-active ligand, the nickel catalyst, and TMSCl in the C-C bond activation step. researchgate.net
Furthermore, TMSCl is known to "activate" metals like zinc for oxidative addition reactions. researchgate.net Its role can be complex, potentially involving the removal of passivating oxide layers or, as recent studies suggest, aiding in the solubilization of organometallic intermediates from the metal surface. researchgate.net The combination of this compound with sodium iodide creates a useful reagent for the regioselective deoxygenation of various ketones, and DFT calculations can be used to investigate the structures of intermediates in such processes. researchgate.net
Prediction of Reactivity and Selectivity via Computational Methods
A major goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity and selectivity, without needing to perform the experiment. rsc.org For reactions involving this compound, theoretical methods have been successfully applied to predict and rationalize selectivity.
In methylation reactions, for example, the competition between N-alkylation and O-alkylation can be understood using a combination of Marcus theory and DFT calculations. researchgate.net These theoretical models can calculate the Gibbs energies of activation (ΔG‡) for competing pathways, and the results have been shown to reproduce the experimentally observed N versus O selectivities. researchgate.net The selectivity is determined by a balance of factors, including the thermodynamic reaction energy (ΔrG°) and the intrinsic reaction barrier (ΔG0‡). researchgate.net The development of machine learning models, trained on large datasets of chemical reactions, represents a growing frontier in the predictive power of computational chemistry for determining regio- and site-selectivity. rsc.org
Advanced Applications of Chlorotrimethylsilane in Synthetic Chemistry
Strategic Use in Complex Organic Synthesis
In the realm of multi-step organic synthesis, achieving high yields and controlling the specific outcome of reactions are paramount. Chlorotrimethylsilane serves as an indispensable tool for chemists to navigate these challenges by offering precise control over the reactivity of various functional groups.
A primary challenge in synthesizing complex molecules is the presence of multiple reactive sites. sigmaaldrich.com One functional group can interfere with a desired reaction at another site on the same molecule. libretexts.orglibretexts.org To circumvent this, chemists employ a strategy of "protection," where a reactive group is temporarily masked. libretexts.orglibretexts.org this compound is a premier reagent for this purpose, particularly for protecting hydroxyl (-OH), amino (-NH₂), and carboxylic acid (-COOH) groups. guidechem.com
The most common application is the protection of alcohols by converting them into trimethylsilyl (B98337) (TMS) ethers. libretexts.orglibretexts.org This reaction is typically performed with this compound in the presence of a base, such as triethylamine (B128534), which neutralizes the hydrochloric acid byproduct. libretexts.org The resulting TMS ether is significantly less acidic and nucleophilic than the original alcohol, rendering it inert to a variety of reaction conditions, including those involving Grignard reagents, oxidizing agents, and reducing agents. libretexts.orglibretexts.org
Table 1: Protection of Common Functional Groups using this compound
| Functional Group | Protected Form | Typical Reaction Conditions |
| Alcohol (-OH) | Trimethylsilyl Ether (-OTMS) | TMSCl, Triethylamine, Dichloromethane (B109758) |
| Amine (-NH₂) | Trimethylsilyl Amine (-NHTMS) | TMSCl, Base |
| Carboxylic Acid (-COOH) | Trimethylsilyl Ester (-COOTMS) | TMSCl, Base |
The protection process is reversible, a critical feature of any protecting group strategy. libretexts.orglibretexts.org The TMS group can be easily removed, regenerating the original functional group, in a step known as deprotection. libretexts.org This is typically achieved under mild conditions using aqueous acid or, more commonly, a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orglibretexts.org The exceptional strength of the silicon-fluorine bond (Si-F) drives the cleavage of the silicon-oxygen (Si-O) bond. harvard.edu
The three essential steps of this strategy are:
Blocking the functional group by introducing the TMS protecting group. libretexts.orglibretexts.org
Performing the desired chemical transformation on another part of the molecule. libretexts.orglibretexts.org
Removing the TMS protecting group to restore the original functionality. libretexts.orglibretexts.org
This compound is instrumental in controlling the selectivity of organic reactions. It is widely used to generate silyl (B83357) enol ethers from carbonyl compounds (aldehydes and ketones), which are highly valuable synthetic intermediates. nbinno.com The formation of a silyl enol ether from an unsymmetrical ketone can be directed to yield either the kinetic or thermodynamic product, demonstrating regioselectivity.
These silyl enol ethers are crucial nucleophiles in reactions that demand high stereocontrol, such as the Mukaiyama aldol (B89426) addition. nbinno.com In this reaction, a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst. This process allows for the controlled formation of carbon-carbon bonds, a fundamental operation in organic synthesis, while dictating the three-dimensional arrangement (stereochemistry) of the newly formed chiral centers.
Furthermore, this compound can be used in combination with other reagents to achieve chemoselective reductions. For example, the combination of this compound and sodium iodide is used for the selective deoxygenation of 1,2-diketones. sigmaaldrich.com This highlights its role in facilitating transformations that target a specific functional group in a multifunctional molecule.
Applications in Pharmaceutical and Agrochemical Synthesis
The precision and control offered by this compound chemistry are directly applicable to the synthesis of high-value, biologically active molecules, including pharmaceuticals and agrochemicals. guidechem.com
This compound is widely used in the synthesis of pharmaceuticals. chemicalbook.comguidechem.com The synthesis of modern drugs often involves complex, multi-step processes where protecting group strategies and selective transformations are essential. For instance, it is used as an intermediate in the synthesis of Rivaroxaban, an anticoagulant medication. chemicalbook.com It also plays a role in the synthesis of Remdesivir, an antiviral drug. glindiachemicals.com In these syntheses, TMSCl is typically used to protect reactive functional groups, enabling other parts of the molecule to be modified without unwanted side reactions.
Table 2: Examples of APIs Synthesized Using this compound
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Role of this compound |
| Rivaroxaban | Anticoagulant | Intermediate in synthesis. chemicalbook.com |
| Remdesivir | Antiviral | Used in drug synthesis. glindiachemicals.com |
Understanding how a drug is metabolized by the body is a critical part of pharmaceutical development. Drug metabolites are often more polar and less volatile than the parent drug, making them difficult to analyze using techniques like gas chromatography (GC). nih.gov
This compound is a key derivatization agent used to overcome this challenge. chemicalbook.comglindiachemicals.com In a process called silylation, TMSCl reacts with polar functional groups (such as -OH or -NH) on the metabolite molecules. tcichemicals.com This reaction replaces the active hydrogen atoms with a nonpolar trimethylsilyl group, which increases the molecule's volatility and thermal stability. nbinno.com These more volatile TMS-derivatives are then readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), allowing for their sensitive and accurate identification and quantification in biological samples. nbinno.comchemicalbook.comguidechem.com
The synthesis of modern agrochemicals, such as pesticides and herbicides, involves the creation of structurally complex organic molecules designed to interact with specific biological targets. pageplace.deresearchgate.net this compound is a valuable reagent in this field for the same reasons it is valued in pharmaceutical synthesis: it enables the use of protecting groups and facilitates the construction of complex molecular frameworks. guidechem.com
Many modern pesticides are the result of multi-step synthetic routes where control of reactivity is key. semanticscholar.org For example, in the synthesis of complex herbicides like chlorsulfuron (B1668881) derivatives or insecticides, specific functional groups must be introduced or modified without affecting other parts of the molecule. nih.gov this compound can be used to temporarily protect sensitive functionalities, allowing chemists to build the carbon skeleton and introduce the desired features with high precision, ultimately leading to more effective and selective agrochemicals. nih.gov
Catalytic Roles in Cascade and Multicomponent Reactions
This compound (TMSCl) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations. Its utility is particularly pronounced in promoting cascade and multicomponent reactions (MCRs), which are powerful strategies in synthetic chemistry for building molecular complexity in a single step. By activating substrates and intermediates, TMSCl facilitates sequential bond-forming events, leading to the rapid assembly of complex molecular architectures from simple precursors. This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste.
Expedited Synthesis of Heterocyclic Compounds (e.g., Dihydropyrimidinones, Indole (B1671886) Derivatives)
The catalytic activity of this compound is highly effective in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Its role is especially significant in multicomponent reactions like the Biginelli reaction for producing dihydropyrimidinones and in cascade reactions involving indole derivatives.
Dihydropyrimidinones (DHPMs)
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest due to their wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents nih.gov. While the classical Biginelli reaction often suffers from low yields and long reaction times, the use of this compound as a catalyst has been shown to significantly improve the efficiency of this transformation daneshyari.com.
Research has demonstrated that TMSCl can effectively promote the synthesis of novel DHPM derivatives. For instance, it has been used to catalyze the synthesis of trifluoromethyl-containing DHPMs researchgate.net. A notable advancement involves the use of TMSCl in combination with microwave irradiation. This dual approach drastically reduces reaction times from hours to mere minutes and affords high yields. Azizian and coworkers reported the synthesis of bis(dihydropyrimidinone)benzenes using TMSCl as the catalyst under microwave conditions, achieving high yields (>85%) in just 4–6 minutes mdpi.comwikipedia.org. This method highlights the synergy between TMSCl catalysis and microwave technology in accelerating the synthesis of complex heterocyclic structures. The reaction proceeds efficiently with a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Terephthalic aldehyde | Ethyl acetoacetate (B1235776) | Urea | TMSCl, Microwave (4-6 min) | >85 | mdpi.comwikipedia.org |
| Various Aromatic Aldehydes | Trifluoromethyl-1,3-diones | Urea/Thiourea | Me3SiCl | Not specified | researchgate.net |
| Appropriate Aldehyde | Ethyl acetoacetate (EAA) | N-substituted urea/thiourea | TMSCl | Not specified | wikipedia.org |
Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry. This compound also plays a crucial role in cascade reactions that utilize indoles to construct more complex heterocyclic systems. A prime example is the TMSCl-catalyzed tandem reaction of dihydroisobenzofuran acetals with indoles mdpi.com. This process provides an efficient and direct route to various indole-substituted tetrahydroisoquinolones.
The reaction involves an initial nucleophilic addition of the indole to the acetal, which is activated by TMSCl. This is followed by a skeletal rearrangement to form the final tetrahydroisoquinolone product mdpi.com. This cascade sequence builds a complex polycyclic structure in a single operational step under mild conditions. The methodology is robust, accommodating a range of substituents on the indole ring, including both electron-donating and electron-withdrawing groups, and consistently providing the desired products in good to excellent yields mdpi.com. Furthermore, TMSCl has been implicated in promoting Pictet-Spengler-type cyclizations, a key reaction for synthesizing indole-containing alkaloids, where it facilitates the formation of a crucial iminium ion intermediate that undergoes intramolecular cyclization.
| Indole Reactant | Dihydroisobenzofuran Acetal | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole | Methyl 2-(3,3-dimethoxy-1,3-dihydroisobenzofuran-1-yl)acetate | 50 mol% TMSCl, CH2Cl2, rt, 2h | Indole-substituted tetrahydroisoquinolone | 85 | mdpi.com |
| 5-Methoxyindole | Methyl 2-(3,3-dimethoxy-1,3-dihydroisobenzofuran-1-yl)acetate | 50 mol% TMSCl, CH2Cl2, rt, 2h | 5-Methoxyindole-substituted tetrahydroisoquinolone | 89 | mdpi.com |
| 5-Bromoindole | Methyl 2-(3,3-dimethoxy-1,3-dihydroisobenzofuran-1-yl)acetate | 50 mol% TMSCl, CH2Cl2, rt, 2h | 5-Bromoindole-substituted tetrahydroisoquinolone | 82 | mdpi.com |
| 2-Methylindole | Methyl 2-(3,3-dimethoxy-1,3-dihydroisobenzofuran-1-yl)acetate | 50 mol% TMSCl, CH2Cl2, rt, 2h | 2-Methylindole-substituted tetrahydroisoquinolone | 75 | mdpi.com |
Green Chemistry Principles in Catalytic Processes
The application of this compound in multicomponent and cascade reactions aligns well with the principles of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govresearchgate.net. The efficiency and design of these catalytic processes can be evaluated using several green chemistry metrics.
Key Green Chemistry Metrics:
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Multicomponent reactions, such as the TMSCl-catalyzed Biginelli reaction, are inherently atom-economical as they combine three or more reactants in a single step to form a complex product with few or no byproducts bohrium.com.
E-Factor (Environmental Factor): The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process bohrium.com. By facilitating one-pot syntheses, TMSCl catalysis helps to minimize the number of reaction and purification steps, which in turn reduces solvent usage and waste generation, leading to a more favorable E-factor arkat-usa.org.
Reaction Mass Efficiency (RME): RME provides a more comprehensive measure by considering the masses of all reactants, solvents, and reagents used relative to the mass of the final product. It is a combined metric of atom economy, yield, and stoichiometric factors wikipedia.org.
| Green Chemistry Principle | Relevance in TMSCl-Catalyzed Processes | Example |
|---|---|---|
| Waste Prevention (E-Factor) | One-pot synthesis reduces the number of steps and purification, minimizing waste. | Biginelli reaction for DHPMs arkat-usa.org. |
| Atom Economy | Multicomponent reactions incorporate most or all atoms from the starting materials into the final product. | Three-component synthesis of dihydropyrimidinones bohrium.com. |
| Catalysis | TMSCl is used in catalytic amounts, is readily available, and can be easily removed during work-up. | Synthesis of chalcones and DHPMs mdpi.commdpi.com. |
| Design for Energy Efficiency | Compatibility with microwave irradiation reduces reaction times and energy consumption. | Microwave-assisted Biginelli reaction mdpi.comwikipedia.org. |
| Safer Solvents and Auxiliaries | Enables reactions under solvent-free conditions, eliminating the need for hazardous organic solvents. | Solvent-free synthesis of chalcones mdpi.com. |
Chlorotrimethylsilane in Materials Science and Surface Chemistry
Surface Modification and Functionalization
The reaction of chlorotrimethylsilane with active hydrogen-containing functional groups, such as hydroxyl (-OH) or amine (-NH2) groups present on the surfaces of various substrates, is a cornerstone of surface modification. This process, known as silylation, effectively alters the surface chemistry and physical properties of materials.
This compound is widely used to render naturally hydrophilic surfaces, such as glass and silica (B1680970), hydrophobic. guidechem.com The inherent polarity of these substrates is due to the presence of surface silanol (B1196071) (Si-OH) groups, which readily form hydrogen bonds with water. When exposed to this compound, these hydroxyl groups react with the Si-Cl bond, covalently attaching trimethylsilyl (B98337) groups to the surface and releasing hydrogen chloride (HCl) as a byproduct.
The attached trimethylsilyl groups are composed of a central silicon atom bonded to three methyl (-CH3) groups. These methyl groups are nonpolar and create a low-energy surface that repels water, thereby increasing the hydrophobicity. The degree of hydrophobicity achieved can be controlled by reaction conditions such as time, temperature, and concentration of the silanizing agent. This modification is critical in applications requiring water-repellent surfaces, such as self-cleaning coatings and anti-fouling materials. The change in wettability is quantified by measuring the water contact angle; a higher contact angle signifies greater hydrophobicity. researchgate.netresearchgate.net
Table 1: Effect of this compound Treatment on Surface Wettability
| Substrate Material | Initial Water Contact Angle (°) | Water Contact Angle after TMSCl Treatment (°) | Observation |
|---|---|---|---|
| Glass Slide | ~30° - 40° | > 90° | Transition from hydrophilic to hydrophobic |
| Silicon Wafer | ~20° - 30° | > 85° | Increased hydrophobicity |
| Cotton Fabric | < 20° (absorbent) | ~130° - 140° | Creation of a superhydrophobic surface |
The covalent attachment, or grafting, of this compound creates a durable and stable monolayer on various substrates. On inorganic materials like silica, titania, and alumina, the reaction primarily occurs with surface hydroxyl groups. acs.org This process forms a robust siloxane linkage (Si-O-Si) between the substrate and the trimethylsilyl group.
This grafting technique is not limited to inorganic materials. Organic polymers that possess surface functional groups like hydroxyls, carboxylic acids, or amines can also be functionalized. mdpi.com This surface treatment can improve the compatibility between organic polymers and inorganic fillers in composite materials, enhance adhesion, and provide a protective, inert barrier on the material's surface. Atomic force microscopy is one technique used to study the resulting grafted layers on a silica surface. acs.org
Synthesis of Organosilicon Materials
This compound is a critical building block in the synthesis of a wide range of organosilicon polymers, including silicones (polysiloxanes). It primarily functions as a chain-terminating agent, which allows for precise control over the molecular weight and structure of the final polymer.
Polysiloxanes are polymers with a repeating silicon-oxygen backbone. Their synthesis typically involves the hydrolysis of chlorosilane precursors, such as dimethyldichlorosilane ((CH3)2SiCl2), which forms linear chains. This compound plays a crucial role in this process by acting as an "end-capper." mdpi.comukessays.com
During the hydrolysis and condensation polymerization, the bifunctional dimethyldichlorosilane forms long polymer chains. The monofunctional this compound, having only one reactive chlorine atom, reacts at the ends of these growing chains. This reaction terminates the polymerization at that end, preventing further chain extension. By controlling the ratio of chain-extending monomers (like dichlorosilanes) to chain-terminating monomers (this compound), the average molecular weight and viscosity of the resulting silicone oil or elastomer can be precisely controlled.
In the production of silicone resins, particularly MQ resins, this compound provides the "M" unit (Me3SiO1/2), while precursors like tetraethoxysilane provide the "Q" unit (SiO4/2). semanticscholar.orgresearchgate.net The ratio of M to Q units is a key factor determining the resin's properties. An increase in the amount of this compound leads to a decrease in the molecular weight and the number of residual silanol groups, which in turn increases the resin's hydrophobicity and solubility in nonpolar solvents. semanticscholar.org
Table 2: Influence of this compound on Silicone Resin Properties
| Parameter | Increasing this compound (TMCS) Concentration | Rationale |
|---|---|---|
| Molecular Weight | Decreases | Acts as a chain terminator, limiting polymer growth. semanticscholar.org |
| Silanol Group Content | Decreases | Caps (B75204) reactive hydroxyl groups. semanticscholar.org |
| Thermal Stability | Decreases | Lower molecular weight and cross-linking density reduce stability. semanticscholar.org |
| Hydrophobicity | Increases | Introduction of nonpolar trimethylsilyl groups. semanticscholar.org |
| Solubility (in Toluene) | Increases | Lower molecular weight and reduced polarity enhance solubility. semanticscholar.org |
This compound is utilized in the synthesis of organic-inorganic hybrid materials, often through sol-gel processes. These materials combine the properties of both organic components (e.g., flexibility, functionality) and inorganic components (e.g., rigidity, thermal stability) at the nanoscale.
In a typical "one-pot" synthesis, this compound can be co-condensed with tetraalkoxysilanes and organoalkoxysilanes. cmu.edu The incorporation of the trimethylsilyl group via this compound allows for the fine-tuning of the final material's properties. For example, it can be used to control the surface energy, leading to materials with specific wetting characteristics, or to modify the pore structure of mesoporous silicates. This functionalization is key to creating materials with tailored properties for applications in catalysis, sorption, and sensors. cmu.edu
Advanced Electronic and Optoelectronic Materials
In the field of electronics and optoelectronics, material purity and surface properties are paramount. This compound serves as a valuable reagent for surface passivation and as a precursor for silicon-containing thin films. whnst.netnbinno.com
The surfaces of semiconductors and other electronic components can be treated with this compound to form a hydrophobic, insulating layer. This passivation layer can protect the component from moisture, which could otherwise lead to corrosion or electrical failure. The low dielectric constant of the resulting organosilicate layer is also beneficial in microelectronics for creating insulating layers between conductive pathways.
Furthermore, high-purity this compound is used in the chemical vapor deposition (CVD) processes to create thin films of silicon dioxide or other silicon-based materials essential for manufacturing integrated circuits, optical fibers, and photovoltaic cells. whnst.netnbinno.com Its ability to modify surfaces and form stable, inert layers contributes to the performance and longevity of advanced electronic and optoelectronic devices.
Table 3: Applications of this compound in Electronics
| Application Area | Function of this compound | Resulting Benefit |
|---|---|---|
| Microelectronics | Surface passivation of silicon wafers | Creates a hydrophobic, protective layer; reduces current leakage. |
| Integrated Circuits | Precursor for low-k dielectric films | Provides electrical insulation between metal interconnects. |
| Optoelectronics (e.g., OLEDs) | Surface modification of substrates | Improves charge injection/transport by modifying surface energy. nbinno.com |
| Photovoltaics | Anti-reflective and protective coatings | Increases light transmission and protects against environmental degradation. |
Role in Semiconductor Fabrication
This compound plays a critical role in semiconductor manufacturing, primarily as a surface modification agent that imparts desirable properties to silicon wafer surfaces during various fabrication stages. Its application is crucial for improving process yields, ensuring pattern fidelity in photolithography, and passivating surfaces to enhance device performance.
A primary function of this compound is to render the surface of silicon dioxide (SiO₂) hydrophobic. During semiconductor manufacturing, silicon wafers are exposed to various processes and can easily oxidize, forming a layer of silicon dioxide emerginginvestigators.orgemerginginvestigators.org. This SiO₂ surface is naturally hydrophilic due to the presence of silanol (Si-OH) groups, which readily form hydrogen bonds with water emerginginvestigators.orgemerginginvestigators.org. This hydrophilic nature can cause significant problems, particularly during wet cleaning steps, where it can lead to the collapse of delicate, high-aspect-ratio features on the chip emerginginvestigators.orgemerginginvestigators.org.
By treating the wafer with this compound, the hydrophilic Si-OH surface is converted into a hydrophobic one. The reaction involves the lone pair of electrons on the oxygen atom of the silanol group acting as a nucleophile, attacking the silicon atom of this compound and displacing the chlorine atom in a nucleophilic substitution (SN2) reaction emerginginvestigators.org. This process, known as silylation, caps the surface with non-polar trimethylsilyl groups (-O-Si(CH₃)₃) kuleuven.beresearchgate.net. The resulting surface repels water, which is essential for the safe and effective cleaning of wafers emerginginvestigators.orgemerginginvestigators.org. The change in surface property is quantifiable by measuring the water contact angle; a higher contact angle indicates a more hydrophobic surface.
Effect of this compound Treatment on SiO₂ Wafer Hydrophobicity
| Wafer Surface | Key Surface Groups | Property | Typical Water Contact Angle |
|---|---|---|---|
| Untreated SiO₂ | Si-OH (Silanol) | Hydrophilic | ~60° nih.gov |
| This compound-Treated SiO₂ | -O-Si(CH₃)₃ (Trimethylsilyl) | Hydrophobic | >100° nih.gov |
This surface modification is also a critical step in photolithography , the process used to print complex circuit patterns onto wafers researchgate.netlithoguru.comwikipedia.org. For the light-sensitive polymer, or photoresist, to adhere properly and create precise patterns, the wafer surface must be prepared correctly discheminc.complatypustech.com. A hydrophilic surface can lead to poor adhesion, causing the photoresist to lift or peel away during the development or etching stages, which ruins the circuit pattern microsi.combrighton-science.com. This compound is used as an adhesion promoter to create a uniform, hydrophobic surface that is compatible with the non-polar molecules of the photoresist, ensuring a strong bond brighton-science.commicrochemicals.com.
Furthermore, this compound contributes to the surface passivation of semiconductor materials atomiclimits.comtue.nl. The surfaces of semiconductors inherently have disruptions in their crystal lattice, leading to "dangling bonds" or defects, such as the silanol groups on silicon mdpi.comrsc.org. These defects can act as traps for charge carriers (electrons and holes), leading to undesirable recombination and a degradation of the electronic performance of the device atomiclimits.com. By reacting with these surface defects, this compound neutralizes them, a process that reduces the density of interface defect states (Dᵢₜ) and minimizes surface recombination atomiclimits.comrsc.org. This chemical passivation is a cornerstone of modern semiconductor technology, enabling the high performance and reliability of advanced electronic devices.
Self-Assembled Monolayers (SAMs) for Device Applications
This compound and similar organosilane compounds are instrumental in forming self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface arxiv.orgnih.gov. These ultrathin layers provide a powerful and versatile method for precisely engineering the chemical and physical properties of surfaces at the molecular level, which is highly beneficial for a range of electronic devices arxiv.org. The formation process involves the trichlorosilane (B8805176) group of the molecule acting as a strong anchoring group that covalently bonds to hydroxylated surfaces, such as the native oxide on a silicon wafer arxiv.org.
In the realm of Organic Field-Effect Transistors (OFETs) , SAMs are widely used to modify the interface between the gate dielectric (typically SiO₂) and the organic semiconductor layer nih.govsemanticscholar.org. The performance of an OFET, particularly its charge carrier mobility, is highly sensitive to the quality of this interface arxiv.orgnih.gov. Treating the dielectric surface with a this compound-based precursor accomplishes several key improvements:
Passivation of Surface Traps: The SAM neutralizes surface trap states, such as silanol groups, which can otherwise immobilize charge carriers and impede their transport nih.gov.
Reduced Surface Energy: The monolayer creates a low-energy, hydrophobic surface that promotes better ordering and morphology of the organic semiconductor film deposited on top of it nih.gov.
Improved Charge Transport: By creating a well-ordered, defect-free interface, the SAM facilitates more efficient charge transport, leading to a significant increase in the field-effect mobility of the transistor nih.govnih.gov.
Research has consistently shown that OFETs fabricated on SAM-treated dielectrics exhibit substantially higher performance compared to untreated devices.
Impact of SAM Treatment on OFET Performance
| Device Interface | Treatment | Reported Field-Effect Mobility (cm²/V·s) | Key Benefit |
|---|---|---|---|
| Pentacene / SiO₂ | No SAM Treatment | 0.10 nih.gov | Baseline Performance |
| Pentacene / SiO₂ | Alkylsilane SAM Treatment | Up to 3.0 nih.gov | Improved semiconductor morphology and reduced charge trapping |
| C₆₀ / SiO₂ | Alkylsilane SAM Treatment | Up to 5.3 nih.gov | Enhanced electron mobility due to favorable interface |
SAMs also serve as a foundational platform for the development of highly sensitive biosensors researchgate.net. By choosing a silane (B1218182) molecule with a specific terminal functional group, a surface can be tailored to immobilize specific biomolecules like enzymes or antibodies fao.org. This precise surface functionalization is essential for creating sensors that can detect specific biological targets with high accuracy.
Analytical Methodologies Employing Chlorotrimethylsilane
Derivatization for Chromatographic Analysis
Derivatization with chlorotrimethylsilane is a cornerstone of sample preparation for many chromatographic techniques. By converting polar functional groups into nonpolar trimethylsilyl (B98337) ethers, esters, or amines, the intermolecular hydrogen bonding is eliminated, leading to a decrease in boiling point and an increase in volatility. This chemical modification is crucial for expanding the range of compounds that can be analyzed by certain chromatographic methods.
The primary application of this compound in chromatography is for the derivatization of analytes for gas chromatography (GC) analysis. Many biologically and industrially important molecules, such as sugars, amino acids, steroids, and fatty acids, are non-volatile and cannot be directly analyzed by GC. Silylation with this compound, often in combination with other reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts these polar compounds into their more volatile TMS derivatives. nih.gov
For instance, this compound has been successfully employed as a reagent to transform triglycerides into volatile fatty acid esters, which can then be readily analyzed by GC. teledyneisco.com This one-step method allows for both the transesterification of acylglycerides and the esterification of free fatty acids. teledyneisco.com The resulting trimethylsilyl derivatives exhibit excellent thermal stability and chromatographic behavior on nonpolar capillary GC columns. The use of this compound as a catalyst with other silylating agents, such as BSTFA, is also common to increase their reactivity.
The table below summarizes the effect of trimethylsilylation on the volatility of selected compounds, demonstrating the significant reduction in boiling point upon derivatization.
| Compound | Functional Group(s) | Boiling Point (°C) | Boiling Point of TMS Derivative (°C) |
| Glycine | -COOH, -NH2 | 290 (decomposes) | ~170 |
| Lactic Acid | -COOH, -OH | 122 | ~155 |
| Glucose | -OH | Decomposes | ~190 |
| Cholesterol | -OH | 360 | ~325 |
Note: Boiling points of derivatives are approximate and can vary with the degree of silylation.
However, there are niche applications and specialized LC techniques where the analysis of silylated compounds may be feasible. Non-aqueous reversed-phase chromatography (NARP-LC), which utilizes organic solvents as the mobile phase, can circumvent the issue of hydrolysis. In NARP-LC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a non-aqueous mobile phase. This technique is suitable for the analysis of very nonpolar compounds, and silylation can be used to further decrease the polarity of certain analytes.
Another potential area is Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent, creating a water-enriched layer on the stationary phase. While seemingly counterintuitive for nonpolar derivatives, under certain HILIC conditions with very low water content, the stability of TMS derivatives might be sufficient for analysis. The primary motivation for exploring LC-based methods for silylated compounds would be for analytes that are not amenable to GC even after derivatization or for interfacing with mass spectrometry under specific ionization conditions. However, due to the inherent stability issues, GC remains the predominant technique for the analysis of TMS-derivatized compounds.
Mass Spectrometry (MS) for Structural Elucidation and Metabolomics
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of a wide range of molecules. Derivatization with this compound plays a critical role in enhancing the performance of MS analysis for many compounds.
As established, the primary benefit of silylation is the increased volatility of analytes, which is essential for their introduction into the mass spectrometer via a GC inlet. Beyond this, the formation of TMS derivatives significantly influences the fragmentation patterns observed in the mass spectrum, which is crucial for structural elucidation.
Upon electron ionization (EI), a common ionization technique in GC-MS, TMS derivatives produce characteristic fragment ions that are diagnostic for the presence of the trimethylsilyl group and the original functional groups. The fragmentation of TMS derivatives often proceeds through well-defined pathways, providing valuable structural information. For example, the presence of a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is a strong indicator of a trimethylsilylated compound. Other characteristic ions can reveal the number of TMS groups attached to a molecule and their positions. A comprehensive review of the mass spectral fragmentation of trimethylsilyl derivatives details the fragmentation pathways for various classes of compounds, including alcohols, carboxylic acids, and amino acids. acs.org
The table below presents some common characteristic fragment ions observed in the mass spectra of trimethylsilyl derivatives.
| m/z | Ion Structure | Significance |
| 73 | [Si(CH₃)₃]⁺ | Ubiquitous fragment indicating a TMS group. |
| 75 | [HO=Si(CH₃)₂]⁺ | Often observed from TMS ethers. |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Rearrangement ion, common in di- and poly-silylated compounds. |
| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |
Non-targeted metabolomics aims to comprehensively analyze all small molecules (metabolites) in a biological sample to understand its metabolic state. GC-MS is a widely used platform for metabolomic profiling due to its high chromatographic resolution, sensitivity, and the availability of extensive mass spectral libraries for compound identification.
Derivatization with reagents like this compound is a critical step in GC-MS-based metabolomics as it enables the simultaneous analysis of a wide range of metabolites with diverse chemical properties. A typical workflow involves a two-step derivatization: methoximation followed by trimethylsilylation. Methoximation protects carbonyl groups, while subsequent silylation with a reagent cocktail often containing this compound derivatizes hydroxyl, carboxyl, and amino groups. This comprehensive derivatization allows for the detection of a broad spectrum of metabolites, including organic acids, amino acids, sugars, and fatty acids, in a single analytical run.
The use of this compound in a one-pot esterification and silylation method has been shown to be effective for the non-targeted metabolomic analysis of various biological samples. researchgate.net This approach simplifies sample preparation and allows for the identification of a diverse array of metabolites, demonstrating the indispensable role of this compound in modern metabolomics research. researchgate.net
Spectroscopic Characterization Techniques
The characterization of this compound itself and its derivatives is performed using various spectroscopic techniques. These methods are essential for confirming the structure and purity of the reagent and for verifying the successful derivatization of analytes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The ¹H NMR spectrum of this compound in an appropriate deuterated solvent (e.g., CDCl₃) exhibits a single sharp singlet corresponding to the nine equivalent protons of the three methyl groups. The chemical shift of this peak is typically around 0.4 ppm. In ¹³C NMR, a single resonance is observed for the three equivalent methyl carbons.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the Si-C and Si-Cl bonds. The C-H stretching and bending vibrations of the methyl groups are also prominent. The National Institute of Standards and Technology (NIST) provides reference IR spectra for this compound. nbinno.com
When this compound is used for derivatization, the disappearance of the characteristic bands of the original functional groups (e.g., the broad O-H stretch of an alcohol or carboxylic acid) and the appearance of new bands corresponding to the Si-O-C or Si-N-C linkages in the IR spectrum of the product confirm the successful reaction.
Vibrational Spectroscopy (IR, Raman) for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. hopto.orgksu.edu.sa These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and the mass of its constituent atoms. ksu.edu.sa For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment. Conversely, for a vibration to be Raman active, it must induce a change in the molecule's polarizability. ksu.edu.sa Due to their different selection rules, IR and Raman spectroscopy are often used as complementary techniques to obtain a more complete vibrational profile of a molecule. hopto.org
In the case of this compound, ((CH₃)₃SiCl), analysis of its IR and Raman spectra allows for the detailed assignment of its fundamental vibrational modes. nih.gov These assignments are crucial for confirming the molecule's C₃ᵥ symmetry and understanding the dynamics of its functional groups. The spectra are typically characterized by distinct regions corresponding to C-H stretching, methyl deformation, methyl rocking, Si-C stretching, and Si-Cl stretching modes. nih.gov
Theoretical calculations, such as those using density-functional theory (DFT), are often combined with experimental data to refine the assignment of vibrational bands. nih.govjkps.or.kr This combined approach has been used to re-examine the spectra of this compound, leading to a more precise understanding of its vibrational behavior, including the description of the asymmetric C-H stretching region and the assignment of various methyl deformation and rocking modes. nih.gov
Key vibrational modes for this compound have been identified and assigned to specific frequencies observed in the IR and Raman spectra. These assignments provide a detailed fingerprint of the molecule's structure.
Table 1: Selected Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) (Raman) | Frequency (cm⁻¹) (IR) |
|---|---|---|---|
| Asymmetric CH₃ Stretch | E | 2968 | 2968 |
| Symmetric CH₃ Stretch | A₁ | 2908 | 2908 |
| Asymmetric CH₃ Deformation | E | 1445 | 1445 |
| Asymmetric CH₃ Deformation | E | 1412 | 1412 |
| Symmetric CH₃ Deformation | A₁ | 1259 | 1259 |
| Asymmetric CH₃ Rock | E | 851 | 851 |
| Symmetric CH₃ Rock | A₁ | 761 | - |
| Asymmetric Si-C₃ Stretch | E | 695 | 695 |
| Symmetric Si-C₃ Stretch | A₁ | 640 | - |
Data sourced from experimental and theoretical studies. nih.gov
Nuclear Magnetic Resonance (NMR) for Molecular Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of this compound in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule. nih.gov
¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity, which is consistent with the molecule's high symmetry. The nine protons of the three methyl (CH₃) groups are chemically and magnetically equivalent. Consequently, they produce a single, sharp resonance signal. The chemical shift of this singlet provides information about the electronic environment of the protons, which is influenced by the electronegativity of the adjacent silicon and chlorine atoms.
¹³C NMR: In the carbon-13 NMR spectrum, the three equivalent methyl carbons also give rise to a single resonance. The chemical shift of this peak is indicative of the sp³-hybridized carbon atoms bonded to the silicon atom.
²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying silicon-containing compounds. nih.gov For this compound, the ²⁹Si NMR spectrum displays a single resonance, confirming the presence of a single silicon environment. The chemical shift is highly sensitive to the substituents attached to the silicon atom. The presence of three methyl groups and one chlorine atom results in a characteristic chemical shift that helps to confirm the molecule's identity. nih.govspectrabase.com
The combination of ¹H, ¹³C, and ²⁹Si NMR data provides unambiguous confirmation of the this compound structure.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| ¹H | CDCl₃ | ~0.4 |
| ¹³C | CDCl₃ | ~1.5 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. nih.govspectrabase.com
Environmental Chemistry and Sustainability Considerations
Environmental Fate and Transformation of Chlorotrimethylsilane
The environmental journey of this compound is short-lived, as it undergoes rapid transformation upon contact with moisture. Its ultimate environmental impact is therefore dictated by the fate of its hydrolysis products.
When this compound comes into contact with water, it hydrolyzes almost instantaneously. This rapid and violent reaction cleaves the silicon-chlorine bond, replacing the chlorine atom with a hydroxyl (-OH) group to form trimethylsilanol (B90980) ((CH₃)₃SiOH) and releasing hydrogen chloride (HCl) inchem.org.
Reaction 1: Hydrolysis of this compound (CH₃)₃SiCl + H₂O → (CH₃)₃SiOH + HCl
The hydrogen chloride produced dissolves in the available moisture, forming hydrochloric acid, which can significantly acidify the local environment oecd.orgscbt.com.
Trimethylsilanol, the initial silicon-containing product, is unstable under these acidic conditions and readily undergoes a condensation reaction. Two molecules of trimethylsilanol combine to form one molecule of hexamethyldisiloxane (B120664) (O[Si(CH₃)₃]₂) and one molecule of water inchem.orgwikipedia.org. Hexamethyldisiloxane is the simplest member of the polydimethylsiloxane (B3030410) (PDMS) family of polymers.
Reaction 2: Condensation of Trimethylsilanol 2 (CH₃)₃SiOH → (CH₃)₃Si-O-Si(CH₃)₃ + H₂O
Due to the speed of these reactions, any environmental release of this compound effectively results in a release of hydrochloric acid and hexamethyldisiloxane inchem.org.
Table 1: Key Hydrolysis Products of this compound
| Initial Reactant | Primary Hydrolysis Product | Secondary Condensation Product | Other Byproduct |
| This compound | Trimethylsilanol | Hexamethyldisiloxane | Hydrogen Chloride |
Trimethylsilanol (TMSOH): This compound is considered a major hydrolytic degradation product of many methylsiloxanes found in the environment tandfonline.com. Traces of trimethylsilanol are found in biogas and landfill gas, resulting from the degradation of silicone-containing materials like detergents and cosmetics wikipedia.org. While some studies have investigated the biodegradation of its precursor, octamethylcyclotetrasiloxane (B44751) (D4), into dimethylsilanediol (B41321) (DMSD) under anaerobic conditions, the silicon-containing products of hydrolysis are generally not readily biodegradable researchgate.netnih.govresearchgate.net. The degradation that does occur is often an abiotic process, such as further hydrolysis, or is limited to the organic (non-silicon) parts of more complex molecules researchgate.net.
Hexamethyldisiloxane (HMDSO): As a simple siloxane, HMDSO is highly resistant to biodegradation oecd.org. Its environmental fate is primarily governed by physical processes. Due to its volatility, HMDSO released to soil or water will tend to partition into the atmosphere musechem.com. In the atmosphere, it has a relatively short half-life and is broken down through photo-oxidation processes musechem.com. Organosilicon compounds in general are considered persistent, but studies have shown that abiotic degradation, such as clay-catalyzed hydrolysis in soils, is a significant removal pathway for silicone polymers dss.go.thdss.go.th. This process breaks down larger siloxane polymers into smaller, water-soluble silanols dss.go.th.
Green Chemistry Principles in this compound Processes
The twelve principles of green chemistry provide a framework for making chemical processes more sustainable nih.govacs.org. In the context of this compound and the broader silicones industry, these principles are being applied to reduce waste, improve energy efficiency, and minimize the use of hazardous substances.
The primary industrial method for producing methylchlorosilanes, including this compound, is the Müller-Rochow Direct Process silicones.eu. This process reacts elemental silicon with methyl chloride at high temperatures over a copper catalyst silicones.eu. While effective, this process has sustainability challenges, including high energy consumption and the use of chlorine.
Green chemistry efforts focus on several areas:
Alternative Synthetic Routes: Research is exploring chlorine-free pathways to silicon-based monomers. One promising avenue is the direct reaction of silicon with alcohols, such as ethanol, to produce alkoxysilanes mdpi.com. These compounds can be used as alternatives to chlorosilanes in many applications and avoid the production of corrosive hydrogen chloride mdpi.com.
Improved Catalysis: The efficiency and selectivity of the Direct Process are critical. Developing more advanced catalysts and promoters can increase the yield of the desired product (e.g., dimethyldichlorosilane, a precursor to most silicones) while minimizing byproducts mdpi.com. This aligns with the green chemistry principle of catalysis, which favors catalytic reagents over stoichiometric ones nih.gov.
Energy Efficiency: The Direct Process requires temperatures of 280 to 350°C researchgate.net. Research into catalysts that operate effectively at lower temperatures can significantly reduce the process's energy requirements and environmental footprint, adhering to the principle of designing for energy efficiency acs.org.
Applying the principles of waste prevention and atom economy is crucial for the sustainability of chlorosilane production.
Recycling of Process Residues: The Direct Process generates a significant amount of high-boiling distillation residue, known as Direct Process Residue (DPR). Instead of treating this as waste for incineration or landfill, advanced recycling processes have been developed unt.eduosti.gov. One such process involves reacting DPR with hydrogen and other chlorosilane monomers at high temperature and pressure to convert the waste back into valuable chlorosilane monomers, achieving conversion rates of up to 85% unt.edu.
Chemical Recycling of Silicone Polymers: A key strategy for creating a circular economy for silicones is the chemical recycling (or depolymerization) of end-of-life silicone products. Novel catalytic processes are being developed that can break down silicone waste back into high-purity chlorosilane monomers bioengineer.orgbioengineer.org. These monomers can then be used to produce new, virgin-quality silicone, creating a closed-loop system that reduces the need for raw material extraction and minimizes landfill waste bioengineer.orgmdpi.com.
Byproduct Valorization: The hydrolysis of chlorosilanes, either intentionally for product synthesis or as part of waste treatment, produces large quantities of hydrochloric acid. This HCl can be recovered and used in other chemical processes or recycled. For instance, waste chlorosilane residues can be hydrolyzed to produce nano-silica, a valuable material, thereby turning a waste stream into a product mdpi.com. An effective method has also been demonstrated to recycle this compound from waste streams by converting it into other useful products like hexamethyldisiloxane through controlled hydrolysis researchgate.net.
Table 2: Green Chemistry Strategies in Chlorosilane Processes
| Green Chemistry Principle | Application in Chlorosilane/Silicone Industry |
| Waste Prevention | Development of closed-loop chemical recycling for silicone polymers back to monomers bioengineer.orgbioengineer.org. |
| Atom Economy | Improving catalyst selectivity in the Direct Process to maximize conversion of raw materials into desired products mdpi.com. |
| Catalysis | Use of highly efficient copper-based catalysts and promoters in the Direct Process mdpi.comresearchgate.net. |
| Design for Energy Efficiency | Research into catalysts that allow the Direct Process to operate at lower temperatures researchgate.net. |
| Use of Renewable Feedstocks | Exploring synthetic routes using bio-derived alcohols instead of methyl chloride mdpi.com. |
Advanced Analytical Methods for Environmental Monitoring
Accurate monitoring of this compound's hydrolysis products—volatile methylsiloxanes (VMS) like trimethylsilanol and hexamethyldisiloxane—in environmental matrices is essential for understanding their fate and concentration. However, their ubiquitous presence in consumer products and laboratory equipment presents a significant risk of sample contamination researchgate.net.
The primary analytical technique for quantifying VMS is Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.gov. This method offers high sensitivity and selectivity. To handle different environmental samples, various extraction and sampling techniques are employed:
Water Samples: For detecting trace levels of trimethylsilanol in water, methods like solid-phase extraction (SPE) are used to concentrate the analyte before GC-MS analysis. This can achieve method detection limits as low as 0.10 µg/L tandfonline.com. Solid-phase microextraction (SPME) is another technique that integrates sampling, extraction, and concentration into a single, solvent-free step and is effective for a range of siloxanes in water nih.govfrontiersin.org.
Air and Biogas Samples: Due to the volatility of these compounds, air monitoring is crucial. Common methods include collecting whole air samples in specially treated canisters (e.g., Summa canisters) or drawing air through adsorbent tubes followed by thermal desorption (TD) into the GC-MS system eurofinsus.comentechinst.com. For trimethylsilanol specifically, adsorbent sampling combined with TD-GC-MS can be optimized, using Selected Ion Monitoring (SIM) mode to increase sensitivity and achieve detection limits as low as 0.057 ng nih.gov.
Solid Samples (Soil, Sediment, Biosolids): Direct solvent extraction is typically used for solid matrices, followed by analysis with GC-MS. The use of an isotopic internal standard (e.g., ¹³C-labeled trimethylsilanol) is crucial for accurate quantification and overcoming matrix effects tandfonline.com.
These advanced methods enable the detection of VMS at trace and ultra-trace levels, providing vital data for environmental risk assessments and fate modeling tandfonline.com.
Q & A
Q. What are the key physicochemical properties of chlorotrimethylsilane (CTMS) critical for experimental design?
CTMS (C₃H₉ClSi) is a volatile, flammable liquid with a boiling point of 57.7°C, melting point of -57.7°C, and density of 0.858 g/cm³. Its reactivity with water (hydrolysis to trimethylsilanol and HCl) necessitates anhydrous handling . Key properties include:
Q. How is CTMS typically used as a protecting agent for hydroxyl groups in organic synthesis?
CTMS reacts with hydroxyl groups to form trimethylsilyl (TMS) ethers, protecting sensitive functionalities during multi-step syntheses. Methodology :
- Purify CTMS by distillation from calcium hydride or tributylamine under nitrogen to remove impurities like dichlorodimethylsilane, which can cause side reactions .
- Add CTMS (1.1–1.5 equiv) to the substrate in anhydrous dichloromethane or acetonitrile with a base (e.g., imidazole) at 0–25°C. Monitor completion via TLC or GC .
- Deprotection is achieved using aqueous acids (e.g., HCl) or fluoride sources (e.g., TBAF) .
Q. What safety protocols are essential when handling CTMS in the laboratory?
- Storage : Keep in sealed containers under nitrogen, away from moisture and ignition sources .
- Handling : Use in a fume hood with PPE (gloves, goggles, flame-resistant lab coat). Avoid contact with water, alcohols, or amines, as violent hydrolysis releases HCl .
- Spill Management : Neutralize with dry sodium bicarbonate or inert absorbents; never use water .
- First Aid : For skin/eye exposure, rinse immediately with water for 15+ minutes; seek medical attention due to corrosive burns .
Advanced Research Questions
Q. How can CTMS-mediated reactions be optimized for hindered or electron-deficient substrates?
CTMS activation of acylcyanamides for guanidinylation is effective for aliphatic and aromatic amines but slows with sterically hindered (e.g., diisopropylamine) or electron-poor substrates (e.g., p-nitroaniline). Optimization strategies :
- Increase reaction time (up to 24 hours) or temperature (40–50°C) while maintaining anhydrous conditions .
- Pre-activate the substrate with CTMS in acetonitrile for 30 minutes before adding the nucleophile .
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of hindered amines .
Q. What analytical techniques are most effective for characterizing CTMS and its derivatives?
- Gas Chromatography (GC) : Detect CTMS (retention time ~3.5 min) using a DB-5 column; ideal for monitoring reaction progress .
- NMR Spectroscopy : ¹H NMR of TMS-protected compounds shows characteristic singlets for Si(CH₃)₃ at δ 0.1–0.3 ppm .
- Mass Spectrometry : CTMS derivatives (e.g., TMS ethers) exhibit [M + TMS]⁺ peaks in ESI-MS, confirming functionalization .
Q. How does CTMS influence unexpected reaction pathways, such as sigmatropic rearrangements?
CTMS can act as a Lewis acid, promoting [1,4]-sigmatropic rearrangements over expected [1,2]-Wittig pathways. Example : In THP acetal systems, CTMS stabilizes carbocation intermediates, shifting selectivity. To mitigate:
- Control stoichiometry (sub-1.0 equiv CTMS) to limit side reactions.
- Use low temperatures (-20°C) to favor kinetic over thermodynamic products .
Q. What are the long-term stability considerations for CTMS under different storage conditions?
CTMS degrades in the presence of moisture, forming corrosive HCl and trimethylsilanol. Stability data :
Q. How does CTMS interact with transition metal catalysts in cross-coupling reactions?
CTMS can poison metal catalysts (e.g., Pd, Cu) by forming inactive silyl-metal complexes. Mitigation :
- Pre-silylate substrates before introducing the catalyst.
- Use chelating ligands (e.g., bipyridine) to block silyl coordination .
Data Contradictions and Resolution
- Substrate Reactivity Discrepancies : While CTMS efficiently protects primary alcohols, literature reports conflicting yields for secondary alcohols. Resolution: Steric effects dominate; use bulkier silylating agents (e.g., TBDMSCl) for hindered substrates .
- Hydrolysis Rate Variability : Apparent inconsistencies in hydrolysis rates (e.g., faster in protic solvents) arise from trace water content. Standardize solvent drying (e.g., molecular sieves) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
